molecular formula C6H5BrFN B1285544 3-Bromo-6-fluoro-2-methylpyridine CAS No. 375368-83-5

3-Bromo-6-fluoro-2-methylpyridine

Cat. No.: B1285544
CAS No.: 375368-83-5
M. Wt: 190.01 g/mol
InChI Key: GUYGQQWIKZLHTP-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methylpyridine (3-Br-6-F-2-Me-Py) is a synthetic organic compound and a derivative of pyridine. It is a colorless and volatile liquid with a pungent odor. 3-Br-6-F-2-Me-Py is used in a variety of scientific research applications, such as organic synthesis, drug synthesis, and chemical reactions. It is also used in biochemical reactions, as it has a wide range of biochemical and physiological effects.

Scientific Research Applications

Halogen-rich Intermediate Synthesis

3-Bromo-6-fluoro-2-methylpyridine is used in the synthesis of complex halogen-rich compounds. For example, similar pyridine structures, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are synthesized using halogen dance reactions. These compounds serve as valuable building blocks in medicinal chemistry due to their diverse functionalities, enabling further chemical manipulations (Wu et al., 2022).

Amination Reactions

Pyridine derivatives, including structures similar to this compound, have been studied for their behavior in amination reactions. These reactions are essential for synthesizing various compounds, including amino derivatives, and are key in pharmaceutical and chemical industries (Martens & Hertog, 2010).

Synthesis of Fluorophores

Fluorescence-based technologies in biomedical applications often use pyridine derivatives. These compounds, including 2-methylpyridines, are synthesized to create fluorophores like indolizino[3,2-c]quinolines. They have desirable optical properties, making them suitable for use as fluorescent probes in aqueous systems (Park et al., 2015).

Ligand Discovery for Bromodomain

In medicinal chemistry, derivatives of 3-amino-2-methylpyridine, a structure similar to this compound, have been identified as ligands for the BAZ2B bromodomain. This discovery involved automatic docking and protein crystallography, highlighting the significance of pyridine derivatives in drug discovery (Marchand et al., 2016).

Cross-Coupling Reaction Studies

Pyridine-based derivatives are synthesized via Suzuki cross-coupling reactions. These reactions lead to the creation of novel pyridine derivatives with potential applications in various biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Cytotoxicity Studies

Pyridine derivatives, similar in structure to this compound, have been synthesized and evaluated for their cytotoxicity against human cervical carcinoma cells. These studies are crucial in the development of new anticancer drugs (Parthiban et al., 2011).

Safety and Hazards

3-Bromo-6-fluoro-2-methylpyridine is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, and P352 . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

3-bromo-6-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGQQWIKZLHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590298
Record name 3-Bromo-6-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-83-5
Record name 3-Bromo-6-fluoro-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-6-FLUORO-2-METHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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